2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine
CAS No.: 771571-63-2
Cat. No.: VC8294066
Molecular Formula: C8H8ClF3N2S
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 771571-63-2 |
|---|---|
| Molecular Formula | C8H8ClF3N2S |
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine |
| Standard InChI | InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2 |
| Standard InChI Key | UCWYEENFIWMFAZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally named 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine under IUPAC conventions . Its molecular formula, C₈H₈ClF₃N₂S, reflects a pyridine core substituted at positions 2, 3, and 5 with sulfanylethylamine, chloro, and trifluoromethyl groups, respectively . The hydrochloride salt form (CAS 1177351-21-1) has a molecular weight of 293.14 g/mol, while the free base (CAS 771571-63-2) weighs 256.68 g/mol .
Structural Representation
Key identifiers include:
-
SMILES:
C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F -
InChIKey:
UCWYEENFIWMFAZ-UHFFFAOYSA-N -
Canonical SMILES:
C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F
The pyridine ring’s electron-deficient nature, exacerbated by the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, enhances reactivity toward nucleophilic substitution, particularly at the sulfanyl-ethylamine side chain .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common route involves:
-
Functionalization of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiourea to introduce the sulfhydryl group.
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Alkylation with 2-chloroethylamine to attach the ethylamine side chain.
Alternative methods leverage 1,1′-thiocarbonyldiimidazole-assisted coupling, as demonstrated in related pyridine-thiourea derivatives .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.68 g/mol (free base) | |
| 293.14 g/mol (HCl salt) | ||
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Inferred |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 | Calculated |
The trifluoromethyl group confers high lipid solubility, while the ethylamine moiety enhances water solubility, creating a balanced amphiphilic profile .
Future Research Directions
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